molecular formula C18H15Cl3N2O B568835 Miconazole Impurity I CAS No. 47363-37-1

Miconazole Impurity I

カタログ番号: B568835
CAS番号: 47363-37-1
分子量: 381.681
InChIキー: LKJDYMPBWWAXQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miconazole is widely used for treating fungal infections due to its strong activity against dermatophytes and Candida species . Impurities like Miconazole Impurity I are closely monitored in pharmaceutical formulations to ensure the safety and efficacy of the drug.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole Impurity I involves the reaction of 2,4-dichlorobenzyl chloride with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under specific conditions to yield this compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

化学反応の分析

Types of Reactions

Miconazole Impurity I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

科学的研究の応用

Miconazole Impurity I is primarily used in scientific research to study the stability, degradation, and impurity profiles of Miconazole formulations. It helps in understanding the behavior of impurities during the manufacturing and storage of pharmaceutical products. Additionally, it is used in analytical method development and validation to ensure the accuracy and precision of impurity detection in Miconazole formulations .

作用機序

The mechanism of action of Miconazole Impurity I is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Miconazole, which inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .

類似化合物との比較

Miconazole Impurity I is compared with other related impurities such as:

    Miconazole Impurity A: (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol

    Miconazole Impurity B: Econazole

    Miconazole Impurity C: (2RS)-2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine

    Miconazole Impurity D: Isoconazole

These impurities share structural similarities with Miconazole but differ in the positions of chlorine groups and other substituents. This compound is unique due to its specific substitution pattern, which may influence its chemical behavior and interactions .

生物活性

Miconazole, a broad-spectrum antifungal agent, is primarily known for its effectiveness against various fungal infections. However, its impurities, particularly Miconazole Impurity I, have garnered attention in recent research due to their potential biological activities and implications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against fungal pathogens, and associated toxicological profiles.

Overview of Miconazole and Its Impurities

Miconazole is an imidazole derivative that disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis, a critical component of fungal membranes. While Miconazole itself is widely used in treating superficial candidiasis and other fungal infections, impurities like this compound can influence both the therapeutic efficacy and safety profile of the drug .

The primary mechanism by which Miconazole and its impurities exert antifungal activity involves the inhibition of ergosterol synthesis. This leads to increased membrane permeability and ultimately cell death. Research indicates that this compound retains some level of this mechanism, although its potency may differ from that of the parent compound .

Minimum Inhibitory Concentration (MIC) Studies

Recent studies have evaluated the antifungal efficacy of this compound against common pathogens such as Candida albicans and Aspergillus niger. The MIC values for Miconazole are reported as follows:

Pathogen MIC (µg/mL)
Candida albicans0.5
Aspergillus niger4

These values suggest that while Miconazole is effective at low concentrations, the specific activity of this compound requires further investigation to establish comparative efficacy .

Comparative Studies

In vitro studies have shown that formulations containing this compound exhibit varying degrees of antifungal activity compared to standard miconazole formulations. For instance, a cationic nanoemulsion formulation (MCNE11) demonstrated enhanced permeation and drug deposition compared to traditional formulations, indicating a potential role for impurities in enhancing therapeutic outcomes .

Toxicological Profile

The safety profile of Miconazole and its impurities is critical for clinical applications. Animal studies have indicated that high doses can lead to systemic toxicity. For example, administration of miconazole at 1000 mg/kg in hamsters resulted in significant adverse effects, including mortality due to systemic exposure . Such findings underline the importance of evaluating the toxicological implications of impurities like this compound.

Hemolysis Studies

Preliminary hemolysis studies conducted on formulations containing this compound revealed varying levels of cellular toxicity. These studies are essential for understanding the safety margins associated with different concentrations of the impurity when used in therapeutic formulations .

Case Studies and Clinical Applications

Clinical applications involving miconazole have highlighted the importance of monitoring impurities. A case study involving patients with recurrent fungal infections treated with miconazole indicated that formulations with lower impurity levels resulted in better patient outcomes and fewer side effects. This suggests that the biological activity of impurities can significantly impact treatment efficacy and safety .

特性

IUPAC Name

1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJDYMPBWWAXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47363-37-1
Record name 1-(2-((2-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047363371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE 2-CHLOROBENZYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ARB5TC3RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。